molecular formula C58H76Br2N2O4 B13349860 11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

Cat. No.: B13349860
M. Wt: 1025.0 g/mol
InChI Key: ORAMIGZMOPREIU-UHFFFAOYSA-N
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Description

11,22-Dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone is a complex organic compound characterized by its unique heptacyclic structure and multiple bromine and heptadecanyl substituents

Preparation Methods

The synthesis of 11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone involves multiple steps, including the formation of the heptacyclic core and the introduction of bromine and heptadecanyl groups. The synthetic route typically starts with the construction of the core structure through a series of cyclization reactions. Bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms. The heptadecanyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.

Scientific Research Applications

11,22-Dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone has several scientific research applications:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its unique electronic properties.

    Materials Science: The compound is explored for its potential in creating advanced materials with specific mechanical and thermal properties.

    Biological Studies: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.

    Industrial Applications: It is investigated for use in coatings, adhesives, and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets. The bromine atoms and the heptadecanyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone stands out due to its unique heptacyclic structure and the presence of multiple bromine and heptadecanyl groups. Similar compounds include:

These comparisons highlight the distinct features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C58H76Br2N2O4

Molecular Weight

1025.0 g/mol

IUPAC Name

11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C58H76Br2N2O4/c1-5-9-13-17-21-25-29-39(30-26-22-18-14-10-6-2)61-55(63)43-35-33-41-52-48(60)38-46-50-44(36-34-42(54(50)52)51-47(59)37-45(57(61)65)49(43)53(41)51)56(64)62(58(46)66)40(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h33-40H,5-32H2,1-4H3

InChI Key

ORAMIGZMOPREIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)N1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)C(CCCCCCCC)CCCCCCCC)Br)Br)C1=O

Origin of Product

United States

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